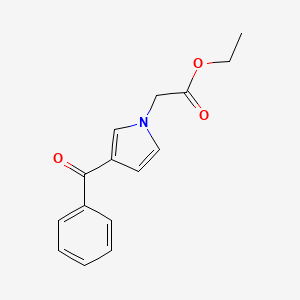
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted carboxylic acids.
Reduction: Formation of benzyl-substituted pyrrole derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in aromatic stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:
Ethyl 3-(1H-pyrrol-1-yl)propanoate: Similar structure but lacks the benzoyl group, resulting in different chemical properties and reactivity.
1-Benzoyl-3-ethyl-4-phenyl-2,5-pyrrolidinedione: Contains additional substituents, leading to distinct biological activities and applications.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.
Propiedades
Número CAS |
157769-08-9 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
ethyl 2-(3-benzoylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)11-16-9-8-13(10-16)15(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clave InChI |
VUYNCTKOPBIXST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CC(=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


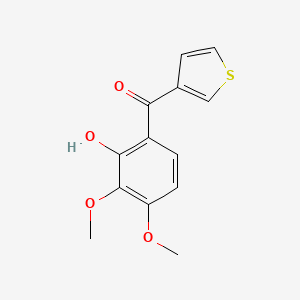
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
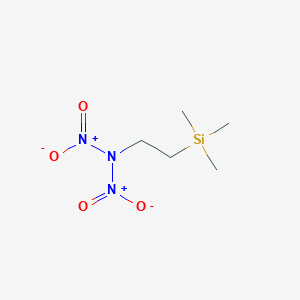
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
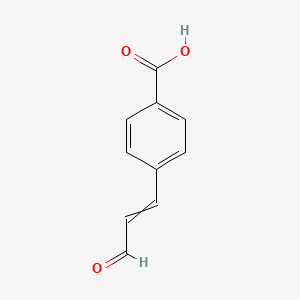
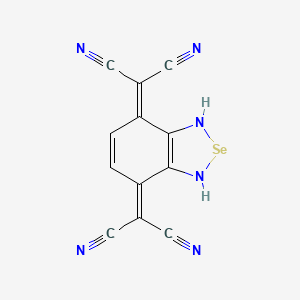
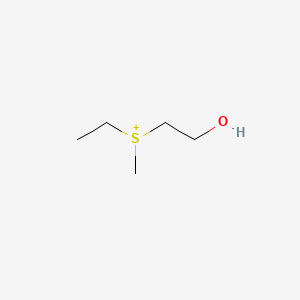
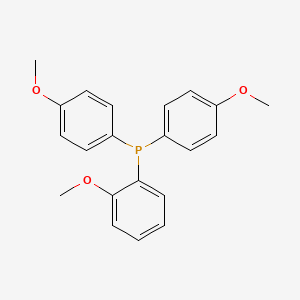
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
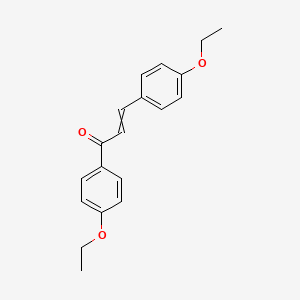
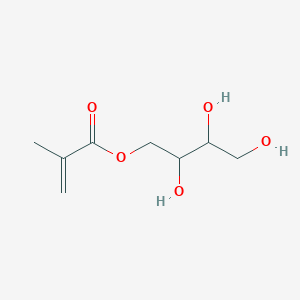

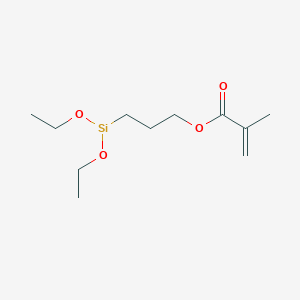
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
